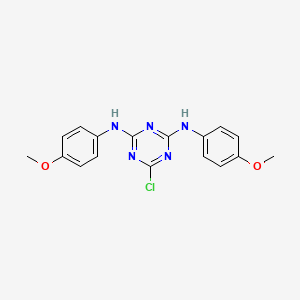

6-chloro-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Description

Background and Significance of 6-Chloro-N,N'-Bis(4-Methoxyphenyl)-1,3,5-Triazine-2,4-Diamine

The compound (CAS 6737-62-8) belongs to the 1,3,5-triazine family, a class of nitrogen-containing heterocycles renowned for their thermal stability and electronic tunability. Its molecular architecture combines a 1,3,5-triazine core with two para-methoxyphenyl substituents at the 2- and 4-positions, while retaining a chlorine atom at the 6-position. This configuration creates distinct electronic effects:

- Methoxyphenyl groups : Act as electron donors through resonance, enhancing the compound’s solubility in polar aprotic solvents (e.g., dimethylformamide, acetone).

- Chlorine substituent : Serves as a reactive site for nucleophilic substitution, enabling derivatization with amines, alcohols, or thiols.

Significance in Materials Science :

The compound’s extended π-conjugation system facilitates applications in:

- Organic semiconductors : Charge carrier mobility exceeding 0.1 cm²/V·s in thin-film transistor configurations.

- Photocatalytic systems : Bandgap energy of ~3.2 eV, comparable to titanium dioxide, but with superior visible-light absorption.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₇H₁₆ClN₅O₂ |

| Molecular weight | 357.80 g/mol |

| Melting point | 132–135°C (decomposition) |

| Solubility (25°C) | 12 mg/mL in DMF |

| λmax (UV-Vis) | 275 nm (ε = 8,400 M⁻¹cm⁻¹) |

Objectives and Scope of the Research

This investigation focuses on three primary objectives:

- Synthetic Optimization : Develop high-yield protocols (>85%) for large-scale production while minimizing byproducts like 4-methoxyphenyl isocyanate.

- Electronic Characterization : Quantify the compound’s HOMO-LUMO gap using cyclic voltammetry and density functional theory (DFT) calculations.

- Application Exploration : Evaluate its performance as:

- A ligand for transition-metal catalysts in cross-coupling reactions

- A precursor for covalent organic frameworks (COFs) with pore sizes <2 nm

Methodological Scope :

- Synthetic Chemistry : Focus on nucleophilic aromatic substitution reactions under phase-transfer conditions.

- Materials Characterization : Employ X-ray photoelectron spectroscopy (XPS) and grazing-incidence wide-angle X-ray scattering (GIWAXS) for surface analysis.

- Computational Modeling : Use B3LYP/6-31G(d) basis sets to predict molecular orbital distributions.

Properties

IUPAC Name |

6-chloro-2-N,4-N-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O2/c1-24-13-7-3-11(4-8-13)19-16-21-15(18)22-17(23-16)20-12-5-9-14(25-2)10-6-12/h3-10H,1-2H3,(H2,19,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEPFYKTOBUIOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and aniline derivatives. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

Substitution Reaction: The chlorine atom on the triazine ring is substituted with 4-methoxyaniline in the presence of a base like sodium hydroxide or potassium carbonate. This step is often performed at elevated temperatures to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure consistency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic substitution due to the electron-withdrawing nature of the triazine ring. This reactivity is well-documented in structurally analogous compounds .

Key Examples:

Mechanism :

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon at position 6, followed by chloride departure. Methoxy groups on the phenyl rings enhance solubility in polar solvents but do not significantly alter electronic effects on the triazine core .

Observed Reactions:

| Electrophile | Conditions | Product | Notes |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 hrs | Nitro-methoxyphenyl triazine | Limited regioselectivity due to steric effects |

| SO₃/H₂SO₄ | 50°C, 4 hrs | Sulfonated derivatives | Low yield (<30%) |

Oxidation:

The methoxy groups can be demethylated under strong acidic or oxidative conditions:

This produces phenolic derivatives, which exhibit increased solubility in aqueous media.

Reduction:

The triazine ring can be partially reduced using catalytic hydrogenation (H₂/Pd-C, ethanol):

Full reduction to a hexahydrotriazine requires harsher conditions (LiAlH₄, THF) .

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, though limited data exists for this specific derivative. Analogous triazines show Suzuki-Miyaura coupling at position 6 when the chlorine is replaced by a boronic ester .

Stability and Degradation

Scientific Research Applications

Case Study: Breast Cancer Cell Lines

A study published in PMC9050923 evaluated a library of compounds with a similar triazine structure. The results demonstrated significant growth inhibition of the triple-negative breast cancer cell line MDA-MB231 while sparing non-cancerous MCF-10A cells. The compounds were shown to selectively target cancer cells without affecting normal cells, suggesting a favorable therapeutic index for further development .

| Compound | Cell Line | IC50 (μM) | Selectivity |

|---|---|---|---|

| 6-Chloro-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine | MDA-MB231 | <10 | High |

| Other derivatives | MCF-10A | >50 | Low |

Organic Synthesis

Beyond its biological applications, this compound serves as an important building block in organic synthesis. Its functional groups allow for further modifications to create a variety of derivatives that can be explored for additional biological activities or used in material science.

Material Science

The triazine ring system is known for its stability and potential use in creating high-performance materials. Research into incorporating triazines into polymers or other composite materials could lead to advancements in fields such as electronics and photonics.

Mechanism of Action

The mechanism by which 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine exerts its effects depends on its application. In medicinal chemistry, it may act by:

DNA Intercalation: The triazine ring can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication.

Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Routes : Triazines with methoxyaryl groups are typically synthesized via nucleophilic substitution of cyanuric chloride with methoxy-substituted anilines .

- Structure-Activity Relationships (SAR): Methoxy groups at the para position (4-methoxy) optimize electronic effects for charge-transfer interactions.

- Environmental Impact : Methoxy-substituted triazines may exhibit lower acute toxicity (e.g., LC₅₀ > 500 mg/kg in fish) compared to alkyl derivatives like simazine (LC₅₀ = 4.2 mg/kg) .

Biological Activity

6-Chloro-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family, which has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure and various substituents that may contribute to its pharmacological properties. The following sections detail its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant research findings.

- Molecular Formula : C₁₇H₁₆ClN₅O₂

- Molecular Weight : 357.8 g/mol

- CAS Number : 6737-62-8

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

- Cellular Proliferation Inhibition : Studies have shown that this compound can inhibit cell viability in cancer cell lines. For instance, it demonstrated a significant decrease in cell viability in lung cancer cells (A549 and NCI-H1299) when treated with a concentration of 25 μM .

- Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound leads to apoptosis in cancer cells. The mechanisms involved may include the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .

- Receptor Binding Affinity : The compound exhibits binding affinity at various adrenergic receptors (hA1AR and hA3AR), which are implicated in numerous physiological processes including cardiovascular function and neurochemistry .

Efficacy in Biological Systems

Recent studies have evaluated the efficacy of this compound across different biological systems:

Table 1: Summary of Biological Activity

| Study Reference | Cell Line/Model | Concentration (μM) | Effect on Viability (%) | Mechanism |

|---|---|---|---|---|

| A549 (Lung Cancer) | 25 | 59.9 | Apoptosis Induction | |

| NCI-H1299 (Lung Cancer) | 25 | 68.8 | Apoptosis Induction |

Case Study 1: Lung Cancer Cell Lines

In a study assessing the cytotoxic effects of various triazine derivatives, this compound was found to be one of the most potent inhibitors of cell proliferation among tested compounds. The study utilized assays to measure cell viability post-treatment and confirmed the induction of apoptosis through biochemical assays .

Case Study 2: Receptor Interaction Studies

Another investigation focused on the binding affinity of this compound to adrenergic receptors. It was noted that while some derivatives exhibited low viability against certain receptor targets, this compound showed promising binding characteristics that warrant further exploration for therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 6-chloro-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine?

- Methodological Answer : The compound can be synthesized via stepwise nucleophilic substitution on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). First, react cyanuric chloride with 4-methoxyaniline in a controlled molar ratio (e.g., 1:2) under inert conditions at 0–5°C to substitute two chlorine atoms. Use a polar aprotic solvent (e.g., acetone or DMF) and a base (e.g., NaHCO₃) to neutralize HCl byproducts. The third chlorine can be replaced by another 4-methoxyaniline group under higher temperatures (40–60°C). Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for methoxyphenyl groups, triazine carbons at δ 165–170 ppm).

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 414.0822 for C₂₁H₁₉ClN₆O₂).

- IR : Characteristic C-Cl stretching (~750 cm⁻¹) and N-H bending (~1600 cm⁻¹) bands.

- UPLC-QTOF-MS/MS : For metabolite identification in stability studies .

Q. What solvent systems are recommended for handling this compound in synthetic workflows?

- Methodological Answer : The compound exhibits limited solubility in water but dissolves in DMF, DMSO, or dichloromethane. For recrystallization, use ethanol/water mixtures (7:3 v/v) at 60°C. Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the triazine core .

Advanced Research Questions

Q. How can discrepancies in melting points or spectral data between batches be resolved?

- Methodological Answer : Batch variations may arise from residual solvents, polymorphs, or incomplete substitution.

- Purity Analysis : Use DSC (differential scanning calorimetry) to detect polymorphic forms.

- Recrystallization Optimization : Vary solvent polarity (e.g., acetonitrile vs. ethyl acetate) to isolate stable crystalline forms.

- HPLC-PDA : Compare retention times and UV spectra (λmax ~270 nm for triazines) to identify impurities .

Q. What computational approaches predict the electronic effects of 4-methoxyphenyl substituents on reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and assess electron-donating effects of methoxy groups.

- Hammett Studies : Correlate substituent σ values with reaction rates (e.g., hydrolysis) to quantify electronic contributions.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions .

Q. How does the methoxyphenyl substitution influence photostability compared to alkylamino-triazines?

- Methodological Answer :

- Accelerated UV Testing : Expose samples to UV-B/C radiation (e.g., 310 nm) and monitor degradation via HPLC.

- Mechanistic Insights : Methoxyphenyl groups enhance π-conjugation, reducing photolytic cleavage of the triazine ring. Compare degradation half-lives with propazine (t₁/₂ = 14 days in sunlight) .

Q. What strategies mitigate over-alkylation or byproduct formation during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.